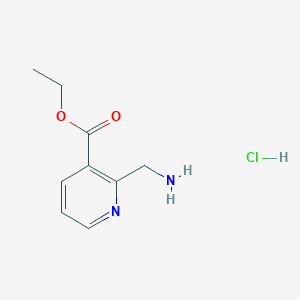

Ethyl 2-(aminomethyl)nicotinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCIAZKOKQBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 2-(aminomethyl)nicotinate hydrochloride chemical properties"

Core Scaffold for Bicyclic Heterocycle Synthesis in Kinase Inhibitor Discovery

Executive Summary

Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS: 697739-11-0) represents a critical bifunctional pharmacophore in modern medicinal chemistry. Unlike simple pyridine building blocks, this compound possesses a "pre-organized" 1,3-relationship between a nucleophilic primary amine (at the C2-methyl position) and an electrophilic ethyl ester (at C3).

This specific geometry drives its primary utility: the rapid, regioselective construction of pyrido[2,3-d]pyrimidine scaffolds. These bicyclic systems are bioisosteres of quinazolines and pteridines, serving as privileged structures in the development of ATP-competitive kinase inhibitors (e.g., PIM-1, eEF-2K, and CDK inhibitors).

This guide details the physicochemical profile, a robust synthetic protocol for generation/purification, and the mechanistic logic for its downstream application in heterocycle formation.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 697739-11-0 |

| Molecular Formula | C |

| Molecular Weight | 216.71 g/mol (Free Base: 180.21 g/mol ) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Calc) | ~8.5 (Aminomethyl group), ~2.5 (Pyridine nitrogen) |

| Storage | -20°C, under inert atmosphere (Ar/N |

Synthetic Utility & Mechanism

The value of this compound lies in its ability to undergo cyclocondensation . The spatial proximity of the C2-aminomethyl group and the C3-ester allows for a two-step annulation sequence with bis-electrophiles (such as isocyanates, isothiocyanates, or amidines).

Mechanistic Pathway: The "Clamp" Effect

-

Nucleophilic Attack: The primary amine attacks an external electrophile (e.g., phenyl isocyanate) to form a urea intermediate.

-

Intramolecular Cyclization: Under basic conditions, the urea nitrogen attacks the internal ester carbonyl.

-

Elimination: Loss of ethanol yields the thermodynamically stable pyrido[2,3-d]pyrimidin-4-one lactam.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the generation of the scaffold via the Delépine reaction (to ensure mono-amination) and its subsequent cyclization.

Figure 1: Synthetic workflow from precursor bromination to final bicyclic heterocycle generation.

Experimental Protocols

A. Synthesis via Delépine Reaction (Recommended)

Rationale: Direct alkylation of ammonia with 2-(bromomethyl)nicotinate often leads to over-alkylation (secondary/tertiary amines). The Delépine reaction uses hexamethylenetetramine (Hexamine) to strictly enforce primary amine formation.

Step 1: Bromination

-

Reagents: Dissolve Ethyl 2-methylnicotinate (1.0 eq) in anhydrous CCl

or Benzotrifluoride (green alternative). Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq). -

Reaction: Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (bromomethyl intermediate) is lachrymatory; handle in a fume hood.

-

Workup: Filter off succinimide byproduct. Concentrate filtrate to yield the crude bromide oil. Use immediately (unstable).

Step 2: Salt Formation & Hydrolysis

-

Quaternization: Dissolve crude bromide in Chloroform (CHCl

). Add Hexamine (1.1 eq) solution in CHCl -

Isolation: A white precipitate (hexaminium salt) forms. Filter and wash with cold Ether to remove impurities.

-

Hydrolysis: Suspend the salt in Ethanol. Add conc. HCl (3–4 eq) and reflux for 2 hours.

-

Purification: Cool to 0°C. The target This compound may crystallize. If not, concentrate, triturate with Acetone/Ether, and filter.

-

Yield Target: 60–75% over two steps.

-

B. Analytical Validation (Self-Validating Criteria)

To ensure the material is suitable for drug development, it must pass these checks:

-

1H NMR (DMSO-d

, 400 MHz):-

1.35 (t, 3H, Ester-CH

-

4.40 (q, 2H, Ester-CH

-

4.60 (s, 2H, Ring-CH

- 8.5–8.8 (m, Pyridine protons)

-

8.9 (br s, 3H, NH

-

1.35 (t, 3H, Ester-CH

-

HPLC Purity: >95% (254 nm). Impurities often include the hydrolyzed acid (2-(aminomethyl)nicotinic acid) if water was present during storage.

Application: Synthesis of EGFR/PIM-1 Inhibitor Analogs

Protocol for converting the scaffold into a bioactive core.

-

Urea Formation: Suspend Ethyl 2-(aminomethyl)nicotinate HCl (1 mmol) in DMF. Add Triethylamine (2.5 mmol) to free the base.

-

Addition: Add Phenyl Isocyanate (1.0 mmol) dropwise at 0°C. Stir 1h.

-

Cyclization: Add catalytic DBU (0.1 mmol) or Potassium Carbonate and heat to 80°C for 2h.

-

Result: The reaction precipitates 3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one .

-

Validation: Disappearance of the ethyl ester signals in NMR confirms ring closure.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is highly hygroscopic.[1] Absorption of water leads to ester hydrolysis (saponification) over time, generating the zwitterionic amino-acid, which will fail to cyclize in subsequent steps.

-

Free Basing: Do not store as the free base. The free amine can intermolecularly attack the ester of a neighboring molecule, leading to polymerization (polyamides). Always store as the HCl salt.

References

-

ChemicalBook. (2023). This compound Properties and CAS 697739-11-0. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Retrieved from

-

BenchChem. (2025).[2] Mthis compound Protocols and Data. (Analogous chemistry reference). Retrieved from

-

MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from

-

Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances. Retrieved from

Sources

An In-depth Technical Guide to the Biological Investigation of Ethyl 2-(aminomethyl)nicotinate hydrochloride

A Senior Application Scientist's Perspective on a Novel Nicotinate Derivative

Introduction: Unveiling the Potential of a Novel Scaffold

Ethyl 2-(aminomethyl)nicotinate hydrochloride emerges as a compound of significant interest within the expansive landscape of medicinal chemistry. While direct, comprehensive biological data on this specific molecule remains limited in publicly accessible literature, its structural architecture, rooted in the versatile nicotinate scaffold, provides a fertile ground for hypothesizing its potential therapeutic activities. The nicotinate framework is a privileged motif in drug discovery, contributing to therapies for a range of conditions, including metabolic, inflammatory, and cardiovascular diseases[1].

This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a strategic roadmap for the comprehensive biological evaluation of this compound. We will delve into its structural relationship with well-characterized molecules, propose primary and secondary biological activities for investigation, and detail robust experimental protocols to elucidate its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of nicotinate-based therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its biological investigation.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.67 g/mol | |

| CAS Number | 697739-11-0 | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [2] |

| Storage | 2-8°C, under an inert atmosphere is recommended for stability. |

Table 1: Physicochemical Properties of this compound.

Synthetic Approach: A Plausible Pathway

Caption: Workflow for the ex vivo assessment of vasodilator activity.

Hypothesized Biological Activity II: Anti-inflammatory Properties

The nicotinic acid scaffold is increasingly recognized for its anti-inflammatory potential. Studies have demonstrated that nicotinic acid and its derivatives can exert anti-inflammatory effects through various mechanisms.[8][9] These include the inhibition of pro-inflammatory mediators and the modulation of immune cell function. For instance, novel nicotinic acid derivatives have shown significant anti-inflammatory activity, comparable to ibuprofen, by inhibiting nitrite production in macrophage cell lines.[1] Furthermore, other derivatives have been identified as potent and selective COX-2 inhibitors.[10]

Given these precedents, it is reasonable to hypothesize that this compound may possess anti-inflammatory properties.

Experimental Protocol: In Vitro Anti-inflammatory Screening

This protocol provides a robust and widely accepted method for the initial screening of a compound's anti-inflammatory potential.

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours.

-

Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

-

Nitrite Quantification (Griess Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay):

-

Concurrently, perform an MTT assay on the cells to ensure that the observed reduction in nitrite is not due to cytotoxicity.

-

After removing the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of nitrite inhibition relative to the LPS-stimulated control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for nitrite production.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Caption: A potential mechanism for the anti-inflammatory activity of the compound.

Secondary Investigations and Future Directions

Should this compound demonstrate promising activity in the primary assays, further investigations would be warranted to delineate its full biological profile.

-

Enzyme Inhibition Assays: Based on the finding that ethyl nicotinate can inhibit ornithine decarboxylase induction, screening against a panel of relevant enzymes, including COX-1/COX-2, and other enzymes involved in inflammatory or proliferative pathways, would be a logical next step.[10][11]

-

Receptor Binding Assays: To explore the vasodilator mechanism further, radioligand binding assays for K-ATP channels could be employed.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of hypertension or inflammation (e.g., carrageenan-induced paw edema in rats) to assess efficacy, pharmacokinetics, and safety.[8]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would help to identify the key structural features responsible for the observed biological activity and to optimize the lead compound.

Conclusion

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. By leveraging our understanding of the well-established biological activities of the nicotinate scaffold, particularly in the realms of vasodilation and anti-inflammation, a clear and logical path for its investigation can be forged. The experimental protocols detailed herein provide a robust framework for the initial characterization of this compound, with the potential to uncover a new lead molecule for the development of future therapeutics. As with any novel compound, a systematic and rigorous approach, grounded in sound scientific principles, will be paramount to unlocking its full potential.

References

-

ResearchGate. (2025). Pharmaceutical aspects of nicorandil. Retrieved from [Link]

-

PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

PubMed. (n.d.). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Retrieved from [Link]

-

Ovid. (n.d.). Effect of Nicotinate Ester, Acetylcholine, and... : Circulation Research. Retrieved from [Link]

-

American Heart Association Journals. (n.d.). Effect of Nicotinate Ester, Acetylcholine, and Other Vasodilating Agents on Cutaneous and Mesenteric Vascular Smooth Muscle | Circulation Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Arecoline. Retrieved from [Link]

-

PubMed. (2016). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)nicotinamide dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2017023904A2 - Nicotine-degrading enzymes for treating nicotine addiction and nicotine poisoning.

-

J-Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof.

-

Wiley Online Library. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

-

American Heart Association Journals. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

-

PubMed. (n.d.). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of ethyl nicotinate - Eureka.

-

Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]

-

MDPI. (n.d.). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoethyl nicotinate HCl - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 2-(aminomethyl)nicotinate hydrochloride discovery and history"

An In-Depth Technical Guide to the Synthesis and Inferred History of Ethyl 2-(aminomethyl)nicotinate Hydrochloride

Introduction: A Versatile Pyridine Building Block

This compound is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive primary aminomethyl group and an ethyl ester on a pyridine ring, renders it a versatile scaffold for the synthesis of more complex, biologically active molecules. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, its synthetic lineage can be logically inferred from established principles of organic chemistry and the well-documented synthesis of its structural analogs. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the plausible synthetic pathways leading to this compound, detailed experimental protocols, and an exploration of the chemical principles that underpin its creation. As a key intermediate, its utility lies in its ability to be incorporated into larger molecular frameworks, leveraging the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl, all while the pyridine ring offers opportunities for further functionalization and modulation of pharmacokinetic properties.

Part 1: The Genesis – Establishing the Nicotinate Core

The journey to this compound logically begins with the formation of its foundational scaffold, ethyl nicotinate. This precursor is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The most common and industrially scalable method for its preparation is the Fischer esterification of nicotinic acid (Vitamin B3) with ethanol.

The Causality of Esterification

The choice of Fischer esterification is dictated by the ready availability and low cost of the starting materials: nicotinic acid and ethanol. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydroxyl group of ethanol. To drive the equilibrium towards the product, water, the reaction byproduct, is typically removed, often by azeotropic distillation with a suitable solvent like toluene.[2]

Experimental Protocol: Synthesis of Ethyl Nicotinate

This protocol is based on methodologies described in the patent literature for large-scale production.[2]

Objective: To synthesize Ethyl Nicotinate from Nicotinic Acid.

Materials:

-

Nicotinic Acid

-

Absolute Ethanol

-

Toluene

-

Solid Acid Catalyst (e.g., HND230 as cited in the patent, or a common substitute like Amberlyst-15)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

Procedure:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add nicotinic acid (e.g., 123.1 g, 1 mol), absolute ethanol (e.g., 92.1 g, 2 mol), toluene (e.g., 123.1 g), and the solid acid catalyst (e.g., 2.5 g).[2]

-

Heat the mixture with stirring to 50-65°C and maintain for 3-6 hours.[2]

-

Increase the temperature to initiate reflux and begin azeotropic removal of water via the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Recover the solid acid catalyst by filtration.

-

The filtrate is then subjected to vacuum distillation to remove the toluene, yielding the crude ethyl nicotinate.

-

Further purification can be achieved by vacuum distillation of the crude product to obtain a light yellow, clear liquid.

Visualization: Synthesis of Ethyl Nicotinate

Caption: Fischer Esterification of Nicotinic Acid to Ethyl Nicotinate.

Part 2: The Functionalization Pathway – A Plausible History

With the ethyl nicotinate core established, the next logical step in the "discovery" of this compound would be the introduction of the aminomethyl group at the 2-position of the pyridine ring. A common and effective strategy in organic synthesis for such a transformation involves the functionalization of a methyl group at the desired position.

Step 1: Synthesis of Ethyl 2-methylnicotinate

The synthesis would likely begin with a precursor such as ethyl 2-methylnicotinate. This compound can be prepared via several routes, often involving condensation reactions. For instance, it has been used as a starting material for the preparation of various amino esters.[3]

Step 2: Halogenation of the 2-Methyl Group

A well-established method for functionalizing a benzylic or analogous methyl group (like the one at the 2-position of a pyridine ring) is free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) would selectively brominate the methyl group to yield Ethyl 2-(bromomethyl)nicotinate. This intermediate is highly reactive and primed for the next step.

Step 3: Amination

The resulting bromomethyl derivative is a potent electrophile. The introduction of the amino group can be achieved through nucleophilic substitution. A common method involves reacting the bromomethyl compound with a source of ammonia. To avoid over-alkylation, a large excess of ammonia or a protected form of ammonia is often used. A solution of ammonia in methanol is a convenient reagent for this transformation, leading to the formation of Ethyl 2-(aminomethyl)nicotinate.[4]

Step 4: Formation of the Hydrochloride Salt

The free base, Ethyl 2-(aminomethyl)nicotinate, is typically an oil and can be difficult to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify, and store. This is achieved by treating a solution of the free base in a suitable organic solvent (like diethyl ether or ethyl acetate) with a solution of hydrochloric acid (e.g., HCl in diethyl ether).[4] The salt precipitates out of the solution and can be collected by filtration.

Part 3: Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical synthesis based on the chemical principles outlined above and adapted from methodologies for analogous compounds.[4]

Objective: To synthesize this compound from Ethyl 2-(bromomethyl)nicotinate.

Materials:

-

Ethyl 2-(bromomethyl)nicotinate

-

Ammonia (7N solution in Methanol)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

I. Amination:

-

In a round-bottom flask, dissolve Ethyl 2-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the ammonia solution in methanol (e.g., 10 equivalents) to the cooled solution with stirring. The large excess is crucial to minimize the formation of secondary and tertiary amine byproducts.

-

Seal the flask and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

II. Work-up and Isolation of the Free Base:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Partition the residue between DCM and a saturated NaHCO₃ solution to neutralize any ammonium salts and remove residual acids.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(aminomethyl)nicotinate free base, likely as an oil.

III. Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

-

A white precipitate of this compound should form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield the final this compound as a stable solid.[4]

Part 4: Characterization and Physicochemical Properties

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the ethyl group, the pyridine ring protons, and the newly formed aminomethyl group.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the N-H bonds of the amine, the C=O of the ester, and the C=N/C=C bonds of the pyridine ring.

-

Melting Point Analysis: A sharp melting point range would indicate a high degree of purity for the crystalline hydrochloride salt.

Physicochemical Data Summary

| Property | Expected Value | Source/Basis |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 216.67 g/mol | Calculated |

| Physical Form | Solid | Based on analogous hydrochloride salts[4] |

| Storage Conditions | 2-8°C, Inert atmosphere | Standard for reactive amines and esters[4] |

| Purity (Typical) | ≥97% | Standard for research-grade chemicals[4] |

Part 5: Visualizing the Complete Synthetic Workflow

This diagram illustrates the plausible multi-step synthesis from a common precursor to the final product.

Caption: Plausible Synthetic Pathway to Ethyl 2-(aminomethyl)nicotinate HCl.

Conclusion

While the precise historical moment of the discovery of this compound remains elusive in the accessible literature, its synthetic pathway can be constructed with a high degree of confidence based on fundamental principles of organic chemistry. The logical progression from the simple, bio-derived nicotinic acid to the functionalized ethyl nicotinate core, and finally to the target aminomethyl derivative, represents a common workflow in medicinal chemistry. This guide provides a scientifically grounded framework for understanding and executing the synthesis of this valuable chemical intermediate. The protocols and explanations herein are designed to empower researchers to produce and utilize this and similar compounds in the ongoing quest for novel therapeutics.

References

- A kind of preparation method of ethyl nicotinate.

- Synthesis and resolution of nicotine.

- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

- 2-methyl nicotinate and preparation method and application thereof.

-

Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto. Justia Patents. [Link]

-

Synthesis of racemic nicotine. Chemistry Stack Exchange. [Link]

-

Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for preparing 2-methyl nicotine.

-

Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

-

2-Aminoethyl nicotinate HCl. Daicel Pharma Standards. [Link]

-

Ethyl nicotinate. National Institute of Standards and Technology. [Link]

-

Nicornadil 2-Amino Ethyl Nicotinate (2HCl Salt). Veeprho. [Link]

-

Ethyl Nicotinate. PubChem - NIH. [Link]

Sources

Technical Guide: Synthesis of Ethyl 2-(aminomethyl)nicotinate Hydrochloride

CAS: 697739-11-0 (Generic for HCl salt derivatives) | Molecular Formula: C9H13ClN2O2

Executive Summary

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a bifunctional pyridine intermediate critical to the synthesis of fused bicyclic heterocycles, specifically pyrido[2,3-d]pyrimidines . These scaffolds are privileged structures in drug discovery, serving as core pharmacophores for kinase inhibitors (e.g., PIM-1, RIPK2, PI3K) and antiviral agents.

The Core Challenge: The synthesis is deceptive. The molecule contains an electrophile (ethyl ester) and a nucleophile (primary amine) in close proximity (1,3-relationship). The free base is thermodynamically driven to intramolecularly cyclize into pyrido[2,3-d]pyrimidin-7(8H)-one (Lactam). Successful isolation requires strict pH control to maintain the amine in its protonated (non-nucleophilic) ammonium form throughout the workup.

Retrosynthetic Logic & Mechanistic Pathway

The primary route involves the reduction of ethyl 2-cyanonicotinate (Ethyl 2-cyano-3-pyridinecarboxylate). While the reduction of the nitrile to the amine is standard, the presence of the adjacent ester dictates the methodology.

The "Fork in the Road" Mechanism

The following diagram illustrates the kinetic competition between stable salt formation and the unwanted cyclization event.

Figure 1: The critical control point is the immediate protonation of the amine. In the absence of acid, the free amine attacks the ester, forming the thermodynamic lactam product.

Primary Protocol: Catalytic Hydrogenation

This is the industry-standard method for scalability and purity. The use of acidic ethanol as the solvent medium is the non-negotiable factor here.

Materials & Reagents

| Component | Specification | Role |

| Substrate | Ethyl 2-cyanonicotinate | Starting Material |

| Catalyst | 10% Pd/C (Degussa type) | Hydrogenation Catalyst |

| Solvent | Ethanol (Anhydrous) | Reaction Medium |

| Additive | Conc.[1] HCl (37%) or HCl/Dioxane | Amine Trap (Prevents Cyclization) |

| Gas | Hydrogen (H2) | Reductant |

Step-by-Step Methodology

1. Preparation of Acidic Medium

-

Action: In a separate flask, prepare a 1.0 M solution of HCl in ethanol.

-

Note: You can use acetyl chloride added dropwise to ethanol (exothermic!) to generate anhydrous HCl in situ, or simply add concentrated aqueous HCl if water tolerance is high (usually acceptable for this substrate).

2. Reactor Loading

-

Action: Charge the hydrogenation vessel (Parr shaker or autoclave) with Ethyl 2-cyanonicotinate (1.0 equiv).

-

Action: Add the acidic ethanol solution (Volume: 10-15 mL per gram of substrate). Ensure at least 1.1 to 1.5 equivalents of HCl relative to the substrate.

-

Action: Carefully add 10% Pd/C (10 wt% loading). Safety: Pd/C is pyrophoric. Wet with a small amount of inert solvent (toluene or water) before addition if handling large quantities.

3. Hydrogenation

-

Action: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Settings: Pressurize to 40-50 psi (approx. 3 bar) .

-

Agitation: Shake/Stir vigorously at Room Temperature (20-25°C).

-

Duration: 4-16 hours. Monitor via TLC or LCMS.

-

Endpoint: Disappearance of nitrile peak; appearance of the amine mass (M+1 = 217 for ethyl ester derivative).

-

4. Workup (The Critical Phase)

-

Filtration: Filter the catalyst through a Celite pad. Wash the pad with acidic ethanol.

-

Warning: Do NOT wash with neutral solvent or base.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Precipitation: The residue will be a sticky gum or solid. Triturate with cold diethyl ether or ethyl acetate to induce crystallization of the hydrochloride salt.

-

Isolation: Filter the white/off-white solid. Store in a desiccator.

Alternative Protocol: Chemical Reduction

For laboratories lacking high-pressure hydrogenation equipment, a Sodium Borohydride/Cobalt Chloride system is effective.

-

Reagents: NaBH4 (excess), CoCl2·6H2O (catalytic), MeOH.

-

Procedure:

-

Dissolve substrate and CoCl2 in MeOH at 0°C.

-

Add NaBH4 portion-wise (vigorous gas evolution).

-

Quench: Quench with excess HCl/MeOH . Do not use aqueous basic workup.

-

Purification: Evaporate. The residue will contain inorganic salts (borates/cobalt). Extract the product by triturating the solid residue with hot ethanol (product dissolves, inorganics largely don't), filter, and recrystallize.

-

Experimental Workflow Diagram

Figure 2: Step-by-step isolation flow. Note the absence of aqueous basic extraction.

Characterization & Quality Control

NMR Signature (DMSO-d6)[1]

-

Aminomethyl Group: Look for a broad singlet (NH3+) around 8.5 ppm and a methylene quartet/singlet around 4.2-4.4 ppm.

-

Ethyl Ester: Typical quartet (4.3 ppm) and triplet (1.3 ppm).

-

Absence of Lactam: The lactam (impurity) lacks the ethyl group signals (no ethyl quartet/triplet) and shows a distinct amide proton.

Stability[2]

-

HCl Salt: Stable at room temperature if kept dry (hygroscopic).

-

Free Base: Unstable. If generated (e.g., by adding Et3N), it must be reacted immediately in the next step (e.g., cyclization to pyrido-pyrimidine).

Downstream Application: Pyrido[2,3-d]pyrimidine Synthesis

To utilize this intermediate for kinase inhibitors (e.g., PIM-1 inhibitors):

-

Neutralization: Treat the HCl salt with a base (e.g., NaOEt or DBU) in the presence of the next electrophile (e.g., an isothiocyanate or imidate).

-

Cyclization: Heat to induce ring closure.

-

Example: Reaction with benzoyl isothiocyanate followed by base treatment yields the 2-thioxo-pyrido[2,3-d]pyrimidin-4-one scaffold.

-

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Mthis compound. Retrieved from

-

Maddison, J. E., et al. (2025). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Innovative Technology Centre, University of Cambridge.[2] Retrieved from

-

Victory, P., et al. (2019).[3] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors.[4][5] PubMed Central. Retrieved from

-

Magritek. (2024).[4][5] Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl 2-(aminomethyl)nicotinate Hydrochloride in Organic Synthesis

Introduction: A Versatile Pyridine-Based Building Block

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a bifunctional organic molecule of significant interest to the medicinal and synthetic chemistry communities. Its structure, which incorporates a pyridine ring, a primary aminomethyl group, and an ethyl ester, offers multiple reactive sites for chemical modification. This unique combination makes it a valuable synthon for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.[1][2] The pyridine core is a common motif in many biologically active compounds, and the presence of both a nucleophilic amine and an electrophilic ester allows for a diverse range of subsequent chemical transformations.

This guide provides an in-depth look at the physicochemical properties of this compound, along with detailed, field-proven insights and protocols for its application in organic synthesis. While specific, peer-reviewed protocols for this exact ethyl ester are not extensively documented in publicly available literature, the following application notes are based on established chemical principles and adaptations from protocols for structurally analogous compounds, such as the corresponding methyl ester.[1]

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The data presented below is a combination of available information for structurally related compounds and predicted values. Researchers should verify these properties with their specific batch of the reagent.

| Property | Value | Source |

| CAS Number | 33431-33-9 | Inferred from supplier data |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 216.66 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1] |

| Solubility | Soluble in methanol, water, and DMSO | Inferred from analogous compounds[1] |

Synthetic Rationale and Workflow Visualization

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary amine serves as a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and alkylation. The ethyl ester, on the other hand, can undergo hydrolysis, amidation, or reduction. The pyridine ring itself can be subject to various substitution reactions, depending on the reaction conditions.

The following diagram illustrates a logical workflow for the utilization of this reagent, starting from a hypothetical synthesis and branching into common synthetic transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocols

I. Hypothetical Synthesis of this compound

This protocol is adapted from the synthetic route for the analogous methyl ester and outlines a plausible method for the preparation of the title compound.[1]

Objective: To synthesize this compound from Ethyl 2-(bromomethyl)nicotinate.

Materials:

-

Ethyl 2-(bromomethyl)nicotinate

-

Ammonia (7N solution in Methanol)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amination:

-

Dissolve Ethyl 2-(bromomethyl)nicotinate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 7N solution of ammonia in methanol (5.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of Ethyl 2-(aminomethyl)nicotinate.

-

-

Salt Formation: [1]

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

-

II. Application Protocol: N-Acylation with Benzoyl Chloride

The primary amine of this compound is readily acylated, providing a straightforward route to a wide array of amide derivatives.

Objective: To synthesize Ethyl 2-(benzamidomethyl)nicotinate.

Caption: General scheme for N-acylation.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Suspend this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (2.2 eq) to the suspension and stir until the starting material dissolves.

-

Cool the solution to 0°C.

-

-

Acylation:

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

-

III. Application in Heterocyclic Synthesis: Pictet-Spengler Type Reaction

The aminomethyl nicotinate scaffold is a suitable precursor for constructing fused heterocyclic systems, such as tetrahydro-β-carboline analogues, which are prevalent in natural products and pharmaceuticals.

Objective: To synthesize a substituted tetrahydro-β-carboline derivative.

Caption: Pictet-Spengler type cyclization.

Materials:

-

This compound (and subsequent conversion to free base)

-

An appropriate aldehyde (e.g., formaldehyde or an aromatic aldehyde)

-

Trifluoroacetic acid (TFA)

-

Toluene

Procedure:

-

Free Base Generation:

-

Neutralize this compound with a suitable base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent like DCM. Dry and concentrate to use immediately.

-

-

Cyclization:

-

Dissolve the free base (1.0 eq) and the aldehyde (1.1 eq) in toluene.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain the desired heterocyclic product.

-

Characterization of Products

The identity and purity of all synthesized compounds should be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For instance, in the N-acylation product, one would expect to see the appearance of aromatic protons from the benzoyl group and a downfield shift of the methylene protons adjacent to the newly formed amide bond.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups. For example, the formation of an amide will be indicated by a characteristic C=O stretch around 1650 cm⁻¹.

Safety and Handling

-

Always handle this compound and all other chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Pyridine derivatives can be irritants and may be harmful if inhaled or absorbed through the skin.[3]

-

Hydrochloric acid salts are corrosive and should be handled with care.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

References

-

CAS Common Chemistry. (n.d.). 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604813, Ethyl 2,4-dichloro-6-methylnicotinate. Retrieved from [Link]

-

RSC Publishing. (2015). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

-

Vertex AI Search. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Retrieved from [Link]

Sources

"Ethyl 2-(aminomethyl)nicotinate hydrochloride as a building block in drug discovery"

Introduction: The Bifunctional Advantage

Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS: 112193-36-7 / Free base related CAS: 13362-26-0) represents a "privileged structure" precursor in medicinal chemistry. Its value lies in the 1,2-disposition of its functional groups: a nucleophilic primary amine (tethered by a methylene linker) positioned ortho to an electrophilic ethyl ester on a pyridine ring.

For drug discovery professionals, this molecule is not merely a pyridine derivative; it is a pre-organized scaffold designed for heterobicyclization . It serves as the primary gateway to pyrido[2,3-d]pyrimidines , a scaffold bioisosteric to quinazolines, widely utilized in kinase inhibitors (e.g., EGFR inhibitors) and GPCR modulators (e.g., sst2 agonists).

Key Applications

-

Scaffold Hopping: Replacing quinazoline cores to improve solubility or patentability.

-

Kinase Inhibition: Synthesis of ATP-competitive inhibitors targeting EGFR, VEGFR, and PI3K.

-

GPCR Ligands: Development of somatostatin receptor agonists.

Chemical Properties & Handling[1][2][3][4][5][6]

Safety Warning: This compound is an HCl salt of a pyridine base. It is corrosive and an irritant.[1][2][3] Standard PPE (gloves, goggles, fume hood) is mandatory.

| Property | Data | Significance |

| Formula | C₉H₁₂N₂O₂·HCl | Salt form ensures stability against oxidation. |

| MW | 216.66 g/mol | Low MW allows room for heavy functionalization. |

| Solubility | Water, Methanol, DMSO | High polarity; poor solubility in non-polar ethers. |

| Hygroscopicity | High | Critical: Must be stored in a desiccator. Absorbed water alters stoichiometry. |

| pKa (est) | ~8.5 (Amine), ~3.0 (Pyridine) | The aliphatic amine is the primary nucleophile upon neutralization. |

Strategic Workflow: From Salt to Scaffold

The following diagram illustrates the critical pathway from the raw building block to the bioactive bicyclic core.

Figure 1: Strategic workflow for converting this compound into a kinase-inhibitor scaffold.

Experimental Protocols

Protocol A: Robust Free-Basing (Prerequisite)

Context: The HCl salt prevents the amine from acting as a nucleophile. While in situ neutralization (using DIPEA/TEA) is possible, isolating the free base often results in cleaner downstream cyclization by removing chloride ions that can interfere with metal-catalyzed coupling later.

Materials:

-

Ethyl 2-(aminomethyl)nicotinate HCl (1.0 g, 4.6 mmol)

-

Dichloromethane (DCM) (20 mL)

-

Saturated aq. NaHCO₃ (20 mL)

Procedure:

-

Suspend the HCl salt in DCM (10 mL) in a separatory funnel.

-

Add Saturated NaHCO₃ (20 mL) carefully (CO₂ evolution will occur).

-

Shake vigorously until the solid dissolves and the organic layer is clear.

-

Extract the aqueous layer with additional DCM (2 x 10 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Critical Step: Concentrate in vacuo at <30°C. The free base is an oil that can degrade/polymerize if heated excessively. Use immediately.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Context: This is the "Hero Reaction" for this building block. It constructs the bicyclic core found in EGFR inhibitors [1].

Reaction Scheme:

-

Urea Formation: Amine + Aryl Isocyanate → Urea Intermediate.

-

Cyclization: Urea Nitrogen attacks Ester → Ring Closure (-EtOH).

Materials:

-

Freshly prepared Ethyl 2-(aminomethyl)nicotinate (Free base) (1.0 eq)

-

Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

-

Ethanol (Absolute)[4]

-

Sodium Ethoxide (NaOEt) (21% wt in EtOH) (0.5 eq - catalytic to stoichiometric)

Step-by-Step Methodology:

-

Urea Formation:

-

Dissolve the free base (1.0 eq) in absolute Ethanol (0.2 M concentration).

-

Cool to 0°C in an ice bath.

-

Add the Aryl Isocyanate (1.1 eq) dropwise over 10 minutes.

-

Observation: A white precipitate (the urea intermediate) often forms.

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (100% EtOAc) or LCMS.

-

-

Cyclization (The "One-Pot" Modification):

-

Once the urea formation is complete (LCMS shows M+1 peak corresponding to Urea), do not isolate.

-

Add NaOEt solution (0.5 - 1.0 eq) directly to the reaction mixture.

-

Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Mechanism:[5][6][4][7] The deprotonated urea nitrogen attacks the ethyl ester, ejecting ethanol.

-

-

Work-up & Isolation:

-

Cool the mixture to RT.

-

Acidify carefully with 1N HCl to pH ~5–6.

-

The product, pyrido[2,3-d]pyrimidin-4(3H)-one, typically precipitates as a solid.

-

Filter the solid, wash with cold water and cold ethanol.

-

Recrystallize from Ethanol/DMF if necessary.

-

Expected Yield: 65–85% (depending on the isocyanate substituent).

Mechanism of Action (Cyclization)[10]

Understanding the cyclization logic is vital for troubleshooting.

Figure 2: Mechanistic pathway of the base-catalyzed cyclization.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Wet solvents reacting with Isocyanate. | Use anhydrous THF or Ethanol. Isocyanates hydrolyze to anilines in wet conditions. |

| Incomplete Cyclization | Base strength insufficient. | Switch from NaOEt to NaH (in THF) or tBuOK. Ensure reflux is vigorous. |

| Ester Hydrolysis | Aqueous base used.[8] | Strictly use anhydrous alkoxide bases (NaOEt/EtOH). Water will hydrolyze the ester to the acid, killing the cyclization. |

| Sticky Gum Product | Polymerization or trapped solvent. | Triturate the crude gum with Diethyl Ether or Hexanes to induce precipitation. |

References

-

El-Naggar, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors.[9] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1863–1878.

-

Zhao, J., et al. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonists. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496.[10]

-

BenchChem. (2025).[11] Application Notes: Mthis compound.[11] BenchChem Technical Library.

-

PubChem. (n.d.). Compound Summary: Ethyl 2-(aminomethyl)pyridine-3-carboxylate. National Library of Medicine.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. synerzine.com [synerzine.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for the Purification and Stabilization of Ethyl 2-(aminomethyl)nicotinate Hydrochloride

Executive Summary & Critical Chemical Context

The purification of Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS: 1017779-43-1, analog to Methyl variant CAS 151509-01-2) presents a specific challenge not found in standard amino-ester isolations: rapid intramolecular cyclization .

Unlike para- or meta-substituted isomers, the ortho positioning of the aminomethyl group relative to the ethyl ester creates a high-risk environment for the formation of the thermodynamically stable lactam, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-one . This degradation occurs spontaneously if the free base is generated in solution, even at ambient temperatures.

This protocol deviates from standard extraction methodologies by strictly avoiding aqueous alkaline workups. Instead, it utilizes an anhydrous acidic isolation strategy to lock the amine as the hydrochloride salt, kinetically trapping the molecule in its linear, active form.

The "Lactam Trap" Mechanism

The following diagram illustrates the competing pathways. The goal of this protocol is to force the equilibrium entirely to the left (Salt Formation) and prevent the irreversible path to the right (Lactamization).

Figure 1: The stability profile of Ethyl 2-(aminomethyl)nicotinate. The protocol focuses on maintaining the acidic state (Green) to prevent the irreversible cyclization (Red).

Experimental Protocols

Protocol A: Synthesis Workup (The "Capture" Phase)

Objective: To isolate the crude hydrochloride salt directly from the hydrogenation or deprotection reaction mixture without exposing the free amine.

Prerequisites:

-

Precursor: Typically Ethyl 2-cyanonicotinate or Ethyl 2-(N-Boc-aminomethyl)nicotinate.

-

Reagents: Pd/C (10%), Ethanol (Anhydrous), HCl in Dioxane (4M) or HCl in Ethanol.

Step-by-Step Methodology:

-

Reaction Termination:

-

If hydrogenating the nitrile: Filter the catalyst (Pd/C) through a Celite pad under an inert atmosphere (Argon/Nitrogen).

-

Critical: Do not wash the filter cake with water or basic solvents. Wash with anhydrous ethanol only.

-

-

Acidification (The Critical Step):

-

Cool the filtrate to 0–5°C in an ice bath.

-

Add 1.1 equivalents of anhydrous HCl (e.g., 4M in Dioxane or 1.25M in Ethanol) dropwise.

-

Why: This immediately protonates the primary amine (

), destroying its nucleophilicity and preventing attack on the ester carbonyl.

-

-

Concentration:

-

Evaporate the solvent under reduced pressure (Rotavap) at a bath temperature < 40°C .

-

Observation: The product will likely appear as a sticky, off-white gum or semi-solid due to trace solvent retention.

-

Protocol B: Purification via Recrystallization (The "Polish" Phase)

Objective: To remove unreacted starting material and trace lactam impurities, yielding high-purity crystalline solid.

Solvent System: Ethanol / Diethyl Ether (or MTBE).

| Parameter | Specification | Notes |

| Primary Solvent | Absolute Ethanol | Solubilizes the salt at reflux. |

| Anti-Solvent | Diethyl Ether (or MTBE) | Induces precipitation. MTBE is preferred for scale-up due to lower volatility. |

| Temperature | 60°C | Slow cooling is essential for impurity exclusion. |

| Yield Target | 75% - 85% | Lower yields indicate lactam formation or hydrolysis. |

Detailed Workflow:

-

Dissolution:

-

Take the crude gum from Protocol A.

-

Add the minimum amount of boiling absolute ethanol required to fully dissolve the solid. (Approx. 5–8 mL per gram of crude).

-

Note: If the solution is cloudy, hot filter immediately to remove inorganic salts (e.g., NH₄Cl if used in synthesis).

-

-

Precipitation:

-

Remove from heat. While still warm, add Diethyl Ether dropwise until a persistent turbidity (cloudiness) is observed.

-

Add 2–3 drops of Ethanol to clear the solution again.

-

-

Crystallization:

-

Allow the flask to cool to room temperature undisturbed (30 mins).

-

Transfer to a freezer (-20°C) for 12–18 hours.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum / inert gas blanket.

-

Wash the cake with cold (0°C) Diethyl Ether/Ethanol (9:1 mixture).

-

Dry: Vacuum dry at room temperature over P₂O₅. Do not heat above 50°C during drying.

-

Process Flow & Decision Logic

The following flowchart guides the decision-making process during purification, specifically addressing how to handle "oiling out" (a common issue with ionic liquids/salts).

Figure 2: Purification workflow emphasizing the recovery of the solid state from crude oils.

Analytical Validation (Quality Control)

To validate the success of the protocol, specific spectral markers must be checked.

Proton NMR (DMSO-d6)

-

The "Safety" Check: Look for the ethyl ester signals. If the ethyl group signals are missing, the compound has cyclized to the lactam or hydrolyzed to the acid.

-

The "Salt" Check: Broad singlets between 8.0–9.0 ppm indicate the ammonium protons (

), confirming the salt form.

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Pyridine-H | 8.6 - 8.9 ppm | Multiples | Aromatic backbone. |

| ~4.4 ppm | Singlet/Broad | Benzylic-like methylene. Shift indicates salt formation. | |

| Ester | ~4.3 ppm | Quartet | Must be present. Absence = Lactam. |

| Ester | ~1.3 ppm | Triplet | Terminal methyl of the ester. |

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: TFA is required to keep the amine protonated during analysis.

-

Impurity Flag: The lactam (cyclized byproduct) is significantly less polar than the amino-ester salt and will elute later on a reverse-phase column.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Mthis compound. Link

-

Grounding: Provides the baseline physicochemical properties and general handling for the 2-aminomethyl nicotinate class.[1]

-

-

European Patent Office. (2023). Method for Preparing Chiral Synthetic Nicotine (EP 4144727 A1). Link

- Grounding: Details the synthesis and handling of nicotinic acid esters and the risks of cyclization in related pyridine deriv

-

Google Patents. (2012). Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine (CN102442935A). Link

- Grounding: Validates the "lactam trap" mechanism in aminomethyl-substituted cyclic systems and the necessity of specific pH control.

-

National Institutes of Health (NIH). (2024). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. Link

- Grounding: Provides mechanistic evidence of spontaneous cyclization of 2-substituted amino esters, justifying the strict anhydrous/acidic protocol.

Sources

Application Note: Analytical Characterization & Quality Control of Ethyl 2-(aminomethyl)nicotinate Hydrochloride

Executive Summary

This guide details the analytical framework for Ethyl 2-(aminomethyl)nicotinate hydrochloride , a critical pyridine-based intermediate often used in the synthesis of bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) for kinase inhibitor development.

Due to the presence of a basic primary amine, a pyridine ring, and a hydrolytically labile ethyl ester, this compound presents specific chromatographic challenges—namely peak tailing and in-situ degradation. This protocol establishes a Reverse-Phase HPLC (RP-HPLC) method using acidic buffering to ensure amine protonation and peak symmetry, alongside orthogonal methods for counter-ion quantification and residual solvent analysis.

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: Ethyl 2-(aminomethyl)pyridine-3-carboxylate hydrochloride

-

Molecular Formula: C

H -

Molecular Weight: 180.21 (free base) / 216.67 (salt)

-

Key Functional Groups: Pyridine (aromatic), Primary Amine (basic), Ethyl Ester (labile).

-

Solubility: Highly soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.

Impurity Fate & Method Design Strategy

The analytical strategy is derived from the synthesis pathway and chemical stability. The primary amine is prone to oxidation, and the ester is prone to hydrolysis.

Impurity Profiling (Graphviz Visualization)

Figure 1: Impurity fate mapping. Impurity A (the carboxylic acid) is the critical degradation product monitored during stability studies.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Assay potency and Related Substances (Purity).

Method Principle

A C18 stationary phase is selected for its robustness.[2] To prevent silanol interactions with the basic aminomethyl group (which causes tailing), the mobile phase is buffered at pH 2.5 . At this pH, the amine is fully protonated (

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped column reduces peak tailing for basic amines. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 260 nm | Max absorption of the pyridine ring. |

| Injection Vol | 5-10 µL | Prevent column overload. |

| Run Time | 25 Minutes | Sufficient for late-eluting dimers. |

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid ( -

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Equilibrate / Elute polar salts |

| 15.0 | 40 | 60 | Elute hydrophobic impurities |

| 18.0 | 40 | 60 | Wash |

| 18.1 | 95 | 5 | Return to initial |

| 25.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (SST)

-

Tailing Factor (Target Peak):

(Critical for amine analysis). -

Theoretical Plates:

. -

RSD (Area, n=6):

.

Protocol 2: Identification by Spectroscopy

Objective: Confirm chemical structure and salt formation.

Proton NMR ( H-NMR)

-

Solvent: DMSO-

(Avoid -

Key Diagnostic Signals:

-

~8.5 - 9.0 ppm (m, 2H): Pyridine ring protons (

-

~8.5 ppm (broad s, 3H):

-

~4.4 ppm (q, 2H): Ethyl ester

-

~4.2 ppm (s, 2H): Aminomethyl

-

~1.3 ppm (t, 3H): Ethyl ester

-

~8.5 - 9.0 ppm (m, 2H): Pyridine ring protons (

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR.

-

Key Bands:

-

1720-1735 cm

: Strong -

2600-3000 cm

: Broad Ammonium -

1590 cm

: Pyridine ring breathing.

-

Protocol 3: Chloride Content (Counter-ion Analysis)

Objective: Verify the stoichiometry of the hydrochloride salt (Theoretical: ~16.3% Cl).

Method: Potentiometric Titration

Principle: Argentometric titration where

Reagents:

-

0.1 N Silver Nitrate (

) VS. -

Dilute Nitric Acid (

). -

Acetone (to sharpen endpoint).

Procedure:

-

Accurately weigh ~150 mg of sample into a titration beaker.

-

Dissolve in 40 mL water and 5 mL dilute

. -

Add 20 mL Acetone.

-

Titrate with 0.1 N

using a silver electrode. -

Calculation:

Protocol 4: Residual Solvents (GC-HS)

Objective: Quantify ethanol (reaction solvent) or ether (precipitation solvent).

Gas Chromatography Conditions

-

Technique: Headspace GC (GC-HS).

-

Column: DB-624 (or equivalent G43 phase), 30m x 0.32mm, 1.8 µm film.

-

Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.

-

Detector: FID @ 250°C.

-

Oven Program: 40°C (hold 5 min)

220°C (rate 20°C/min).

Sample Preparation

-

Diluent: Dimethylacetamide (DMAc) or Water (if solubility permits).

-

Concentration: 100 mg sample in 10 mL vial.

-

Headspace Incubation: 80°C for 20 minutes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction with amine. | Ensure pH is < 3.0. Add 0.1% Triethylamine (TEA) to mobile phase if using pH > 3. |

| Extra Peak @ RRT 0.2 | Hydrolysis (Acid Impurity). | Freshly prepare samples. Keep autosampler at 4°C. Avoid alkaline diluents. |

| Retention Time Drift | Ion-pairing equilibrium. | Ensure column is equilibrated with buffer for at least 30 mins before run. |

| Low Assay Value | Hygroscopic water uptake. | Perform Karl Fischer (KF) titration to correct assay on "as is" basis. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl nicotinate (Analog). Retrieved October 24, 2023, from [Link]

- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for Tailing Factor and Resolution).

- International Conference on Harmonisation (ICH).Q3C(R8): Impurities: Guideline for Residual Solvents. (Limits for Ethanol/Ether).

Sources

Application Note: Ethyl 2-(aminomethyl)nicotinate Hydrochloride in High-Throughput Screening (HTS)

Abstract

Ethyl 2-(aminomethyl)nicotinate hydrochloride (CAS: 87330-70-9) is a bifunctional pyridine scaffold widely utilized in the generation of DNA-encoded libraries (DEL) and high-throughput screening (HTS) collections. Its structural motif—possessing both an electrophilic ethyl ester and a nucleophilic aminomethyl group—facilitates rapid cyclization into bicyclic heterocycles, specifically pyrido[2,3-d]pyrimidines . These bicyclic systems are "privileged structures" in medicinal chemistry, frequently serving as ATP-competitive kinase inhibitors and GPCR modulators. This guide details the protocols for handling this reagent, synthesizing focused libraries, and preparing samples for HTS campaigns.[1]

Chemical Profile & HTS Suitability[1]

To successfully incorporate this molecule into an automated workflow, its physicochemical properties must be understood. The hydrochloride salt form offers superior shelf stability compared to the free base, which is prone to spontaneous intramolecular cyclization (lactamization) upon prolonged storage.

Table 1: Physicochemical Properties for HTS Logistics

| Property | Value / Description | HTS Implication |

| Molecular Weight | 216.66 g/mol (HCl salt); 180.20 g/mol (Free base) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Solubility | >100 mM in DMSO; Soluble in Water | Highly compatible with acoustic liquid handling (e.g., Labcyte Echo). |

| Stability | Hygroscopic solid. Store at -20°C under inert gas. | Critical: DMSO stocks must be kept anhydrous to prevent hydrolysis of the ester. |

| Reactivity | Bifunctional (Amine + Ester) | Requires in situ neutralization (base addition) to trigger reactivity during library synthesis. |

| UV Absorbance | Compatible with standard LC-MS/UV purity checks; minimal interference with fluorescence assays >400nm. |

Application I: Diversity-Oriented Synthesis (DOS) of HTS Libraries

The primary application of this compound is as a precursor for pyrido[2,3-d]pyrimidin-7-ones . This reaction exploits the proximity of the amino group to the ester, allowing for a "one-pot" condensation-cyclization sequence with isothiocyanates or isocyanates.

Mechanistic Insight

The reaction proceeds via a cascade:

-

Neutralization: Base frees the primary amine.

-

Addition: The amine attacks an electrophile (e.g., R-NCS) to form a thiourea intermediate.

-

Cyclization: The thiourea nitrogen attacks the ethyl ester, releasing ethanol and closing the pyrimidine ring.

Protocol: 96-Well Plate Library Generation

Objective: Synthesize a 96-member library of 3-substituted-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones.

Reagents:

-

Scaffold: Ethyl 2-(aminomethyl)nicotinate HCl (0.2 M in DMSO).

-

Diversity Reagents: 96 unique Isothiocyanates (R-NCS) (0.2 M in DMSO).

-

Base: Triethylamine (TEA) or DIPEA (Neat).

-

Solvent: Anhydrous DMSO.

Step-by-Step Workflow:

-

Plate Preparation: In a chemically resistant 96-well deep-well plate, dispense 50 µL of the Scaffold solution (10 µmol) into each well.

-

Neutralization: Add 3.0 equivalents of TEA (approx 4.2 µL) to each well.

-

Note: The extra equivalent accounts for the HCl salt and ensures the amine is nucleophilic.

-

-

Diversity Addition: Add 55 µL (1.1 eq) of a unique Isothiocyanate solution to each well.

-

Reaction: Seal the plate with a heavy-duty foil seal (DMSO-resistant). Incubate at 80°C for 12 hours with orbital shaking (300 rpm).

-

Causality: Heat is required to drive the final cyclization step (ester displacement). Room temperature reaction will stall at the thiourea intermediate.

-

-

Work-up (Solid Phase Extraction - Optional): For high-purity HTS, pass the reaction mixture through a SCX (Strong Cation Exchange) cartridge to remove unreacted scaffold, or use preparative HPLC if resources allow.

-

QC: Analyze random wells (e.g., A1, H12) via LC-MS to confirm mass [M+H]+ corresponding to the cyclized product (Scaffold MW + Isothiocyanate MW - EtOH MW).

Visualization: Synthesis Workflow

The following diagram illustrates the logic flow from scaffold to library plate.

Caption: Reaction cascade converting the ethyl 2-(aminomethyl)nicotinate scaffold into a bicyclic library.

Application II: Fragment Screening Protocol

When used directly in FBDD, the molecule is screened to identify weak binding to target sub-pockets. Due to the HCl salt, specific buffer considerations are necessary to prevent pH artifacts in sensitive assays (e.g., SPR or NMR).

Protocol: Preparation for Acoustic Dispensing

Objective: Prepare "Assay Ready Plates" (ARPs) containing the fragment for screening.

-

Stock Preparation (100 mM):

-

Weigh 21.6 mg of Ethyl 2-(aminomethyl)nicotinate HCl.

-

Dissolve in 1.0 mL of anhydrous DMSO .

-

Critical: Sonicate for 5 minutes to ensure complete dissolution. The HCl salt dissolves slower than the free base.

-

-

Storage:

-

Aliquot into amber glass vials or polypropylene tubes.

-

Store at -20°C. Avoid freeze-thaw cycles (>3 cycles) to prevent hydrolysis of the ethyl ester by atmospheric moisture.

-

-

Dispensing (Echo/Labcyte):

-

Source Plate: 384-well LDV (Low Dead Volume) or PP plate.

-

Transfer Volume: 50 nL (for a final assay concentration of 100 µM in 50 µL).

-

Self-Validating Step: Measure the DMSO hydration level. If DMSO water content >0.5%, the ester may hydrolyze to the carboxylic acid, altering the pharmacophore.

-

Quality Control: The "Mock" Plate

Before running a full HTS campaign, run a "Mock" plate containing the scaffold to verify it does not interfere with the assay technology.

-

Fluorescence Interference: Read at assay wavelengths (e.g., Ex/Em 485/535). This scaffold has low fluorescence, but impurities can fluoresce.

-

Redox Cycling: If using a resazurin or biochemical redox assay, include a reducing agent (DTT) to ensure the aminomethyl group does not participate in redox cycling artifacts.

Scientific Rationale & Troubleshooting

Why the Hydrochloride Salt?

Commercial suppliers provide the HCl salt (CAS 87330-70-9) rather than the free base (CAS 46053-56-9).

-

Reasoning: The free base contains both a nucleophile (amine) and an electrophile (ester) in the same molecule. Over time, this leads to intermolecular polymerization or intramolecular lactamization. The HCl protonates the amine, blocking its nucleophilicity and "freezing" the molecule in a stable state until the base is added during synthesis [1].

Troubleshooting Low Yields in Library Synthesis

If LC-MS shows high levels of uncyclized intermediate (thiourea):

-

Check Water Content: Water competes with the amine for the ester, leading to hydrolysis (acid formation) rather than cyclization. Use molecular sieves in DMSO.[2]

-

Increase Temperature: The ring closure is the rate-limiting step. Increase incubation to 90°C.